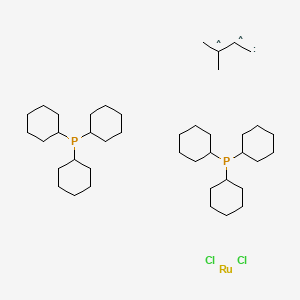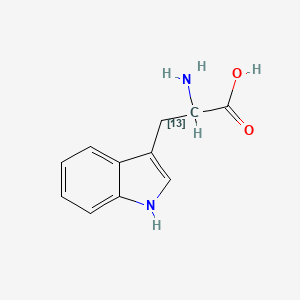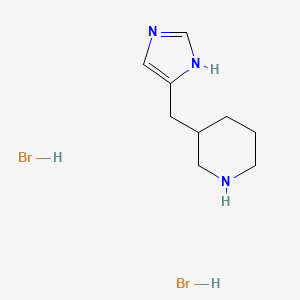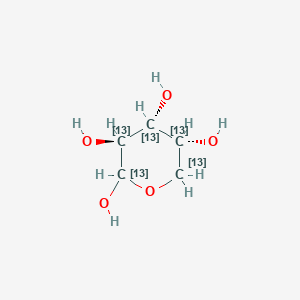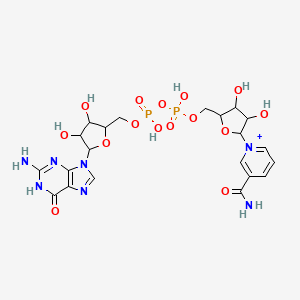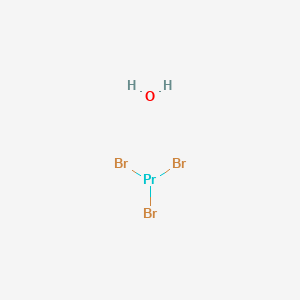
Praseodymium bromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium bromide hydrate is an inorganic compound with the chemical formula PrBr₃·xH₂O. It is a crystalline solid that appears green in color and is highly soluble in water . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium bromide hydrate can be synthesized by dissolving praseodymium(III) oxide or praseodymium carbonate in hydrobromic acid. This reaction yields this compound, which cannot be dehydrated without partial hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of praseodymium sulfate with barium bromate. This method ensures the formation of the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium bromide hydrate undergoes various chemical reactions, including:
Oxidation: Praseodymium bromide can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: Praseodymium bromide can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas can facilitate reduction reactions.
Substitution: Halogen exchange reactions can be carried out using other halide salts.
Major Products Formed:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) bromide.
Substitution: Formation of other praseodymium halides such as praseodymium chloride.
Applications De Recherche Scientifique
Praseodymium bromide hydrate has a wide range of applications in scientific research, including:
Biology: Employed in biochemical research for its unique properties.
Medicine: Investigated for potential therapeutic applications due to its reactivity and interaction with biological molecules.
Mécanisme D'action
The mechanism of action of praseodymium bromide hydrate involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
- Praseodymium chloride (PrCl₃)
- Praseodymium fluoride (PrF₃)
- Praseodymium iodide (PrI₃)
- Praseodymium nitrate (Pr(NO₃)₃)
Comparison: Praseodymium bromide hydrate is unique due to its high solubility in water and its ability to form various hydrates. Compared to praseodymium chloride and praseodymium fluoride, this compound has distinct reactivity and solubility properties that make it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
Br3H2OPr |
|---|---|
Poids moléculaire |
398.64 g/mol |
Nom IUPAC |
tribromopraseodymium;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
Clé InChI |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
SMILES canonique |
O.Br[Pr](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


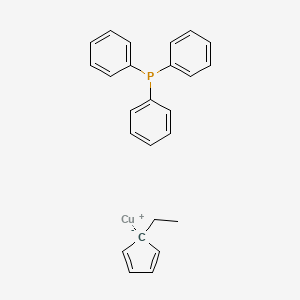
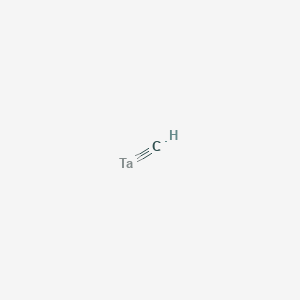
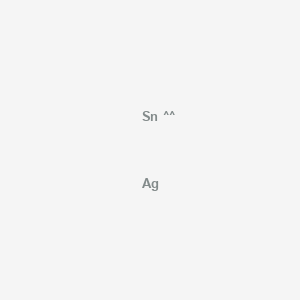
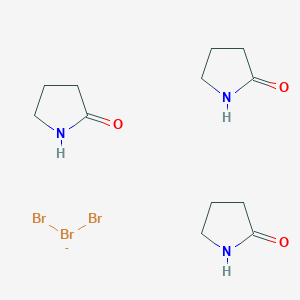
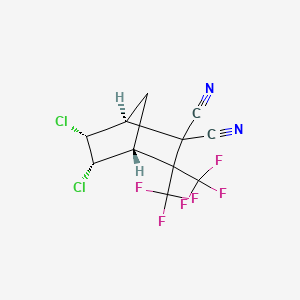
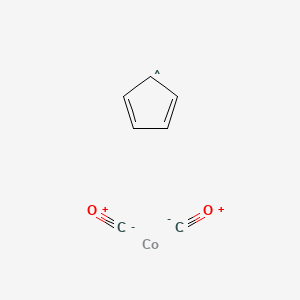
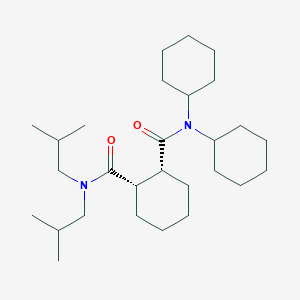
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
